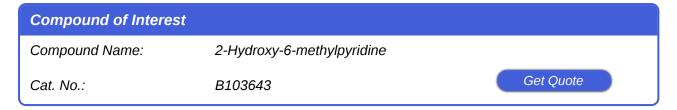


Application of 2-Hydroxy-6-methylpyridine in Agrochemical Development: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methylpyridine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of agrochemicals.[1] Its unique chemical structure allows for functionalization, leading to the development of novel herbicides, insecticides, and fungicides. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action for agrochemicals derived from this important scaffold.

Data Presentation: Efficacy of 2-Hydroxy-6methylpyridine Derivatives

The following tables summarize the biological activity of various agrochemical compounds derived from pyridine scaffolds, including those structurally related to **2-Hydroxy-6-methylpyridine**.

Table 1: Insecticidal Activity of Pyridine Derivatives against Aphids



Compound	Target Pest	Activity Metric	Value (ppm)	Reference
Pyridine Derivative 1f	Aphis craccivora (nymphs)	LC50	0.080	INVALID-LINK
Pyridine Derivative 1d	Aphis craccivora (nymphs)	LC50	0.098	INVALID-LINK
Pyridine Derivative 1c	Aphis craccivora (nymphs)	LC50	0.127	INVALID-LINK
Acetamiprid (Reference)	Aphis craccivora (nymphs)	LC50	0.045	INVALID-LINK
Thiamethoxam (Reference)	Aphis craccivora (adults)	LC50	2.62	INVALID-LINK

Table 2: Fungicidal Activity of Pyridine Derivatives

Compound	Target Pathogen	Activity Metric	Value (µg/mL)	Reference
Pyridine Carboxamide 3f	Botrytis cinerea	IC50 (SDH inhibition)	5.6	INVALID-LINK
Thifluzamide (Reference)	Botrytis cinerea	IC50 (SDH inhibition)	7.61	INVALID-LINK
Pyridine Amide- Hydrazide A5	Fusarium graminearum	EC50	2.53	INVALID-LINK
Pyridine Amide- Hydrazide A5	Rhizoctonia solani	EC50	1.64	INVALID-LINK
Pyridine Amide- Hydrazide A5	Botrytis cinerea	EC50	4.67	INVALID-LINK
Pyridyl-Oxazole Carboxamide 6b	Rhizoctonia solani	Inhibition at 100 mg/L	100%	INVALID-LINK

Table 3: Herbicidal Activity of Pyridine Derivatives

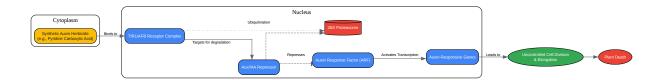


Compound	Target Weed	Activity	Dosage	Reference
Pyrido[2,3-d]pyrimidine 2o	Bentgrass (Agrostis stolonifera)	Good activity (Rank 4-5)	1 mM	INVALID-LINK
1,2,4- triazolo[4,3- a]pyridine derivative	Echinochloa crus-galli	Good activity	150 g a.i. ha-1	INVALID-LINK
trans- Cinnamaldehyde (Natural Product)	Echinochloa crus-galli	EC50 (Root Growth)	0.34 mM	INVALID-LINK

Mechanisms of Action & Signaling Pathways Herbicidal Activity: Synthetic Auxins

Pyridine-based herbicides, particularly pyridine carboxylic acids, often function as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and abnormal plant growth, ultimately resulting in plant death.[2] The signaling pathway involves the perception of the synthetic auxin by the TIR1/AFB receptor complex, which leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates auxin response factors (ARFs) and the expression of auxin-responsive genes, causing a cascade of physiological effects including epinasty, tissue swelling, and disruption of normal development.





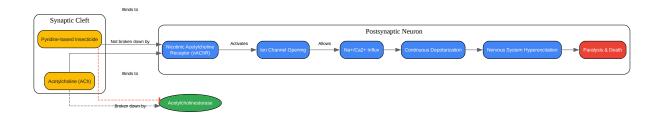
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Synthetic Auxin Herbicide Signaling Pathway

Insecticidal Activity: Nicotinic Acetylcholine Receptor (nAChR) Modulators

Many pyridine-based insecticides, including the widely used neonicotinoids, target the insect's nervous system by acting as agonists of the nicotinic acetylcholine receptor (nAChR).[1][3][4] [5] These compounds bind to nAChRs in the postsynaptic membrane of neurons, mimicking the action of the neurotransmitter acetylcholine (ACh). However, unlike ACh, these insecticides are not readily broken down by acetylcholinesterase, leading to continuous stimulation of the receptors. This results in hyperexcitation of the nervous system, paralysis, and eventual death of the insect.





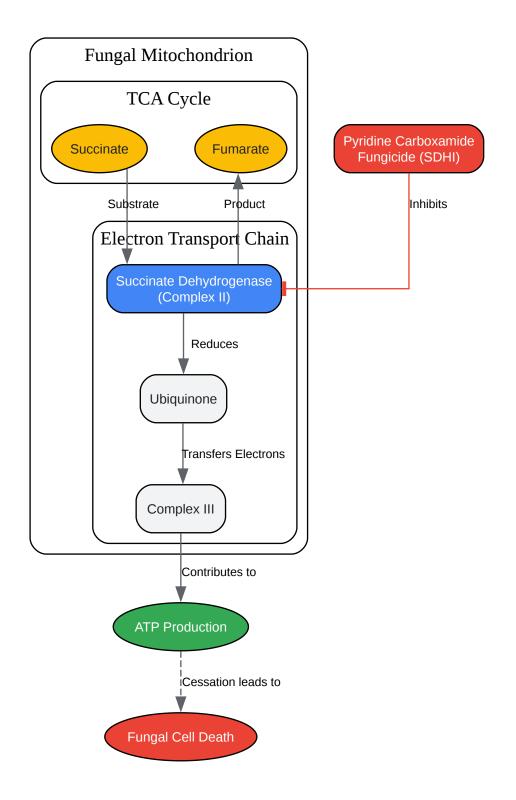
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Insecticidal Mechanism of nAChR Modulators

Fungicidal Activity: Succinate Dehydrogenase Inhibition (SDHI)

Certain pyridine carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). [6] Succinate dehydrogenase (also known as Complex II) is a key enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting this enzyme, these fungicides disrupt fungal respiration and energy production, leading to the cessation of growth and eventual death of the fungal pathogen.





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Fungicidal Mechanism of SDH Inhibitors

Experimental Protocols



Synthesis of 2-Hydroxy-5-methylpyridine

This protocol is adapted from a patented method for the production of 2-hydroxy-5-methylpyridine.[7]

Materials:

- 3-cyano-6-hydroxypyridine
- Sodium lauryl sulfate
- n-Butanol
- Water
- 98% Sulfuric acid
- 5% Palladium on carbon (Pd/C)
- Hydrogen gas
- 10% Sodium hydroxide solution
- Chloroform

Procedure:

- In a suitable reaction vessel, add 1.0 g of 3-cyano-6-hydroxypyridine and 0.24 g of sodium lauryl sulfate to a mixed solvent of 8 ml of n-butanol and 1 ml of water.
- Heat the mixture to 50 °C with stirring.
- Prepare a solution of sulfuric acid by dissolving 1.67 g of 98% sulfuric acid in 1 ml of water.
- Add the sulfuric acid solution dropwise to the reaction mixture while maintaining the temperature at 50 °C.
- Stir the mixture for approximately 20 minutes.



- Cool the mixture to room temperature.
- Add 0.354 g of 5% Pd/C to the mixture.
- Replace the atmosphere in the reaction vessel with hydrogen gas.
- Conduct hydrogenation at atmospheric pressure for 6 hours.
- After the reaction is complete, remove the Pd/C catalyst by filtration.
- Neutralize the filtrate with a 47% aqueous sodium hydroxide solution.
- · Extract the product with chloroform.
- The resulting solution contains crude 2-hydroxy-5-methylpyridine. Further purification can be achieved by chromatography.

In Vivo Fungicide Screening against Botrytis cinerea

This protocol is a generalized procedure based on common practices for evaluating the efficacy of fungicides against gray mold on a host plant.[6][8][9]

Materials:

- Healthy host plants (e.g., strawberry or grapevine plants)
- Botrytis cinerea culture
- Potato Dextrose Agar (PDA) plates
- Sterile distilled water
- Test compound (dissolved in a suitable solvent, e.g., DMSO)
- Tween-80 or other suitable surfactant
- Sterile spray bottles
- Humid chambers



Procedure:

Inoculum Preparation:

- Culture B. cinerea on PDA plates for 10-14 days at room temperature under fluorescent light to induce sporulation.[10]
- Flood the plates with sterile distilled water and gently scrape the surface to release conidia.
- Filter the suspension through sterile glass wool to remove mycelial fragments.
- Adjust the conidial suspension to a final concentration of 1 x 10⁶ conidia/mL using a hemocytometer.

Plant Treatment:

- Prepare different concentrations of the test compound in sterile water. Add a surfactant (e.g., Tween-80 at 0.05% v/v) to ensure even coverage.
- Spray the host plants with the test compound solutions until runoff. Include a negative control (water + surfactant) and a positive control (commercial fungicide).
- Allow the plants to dry completely.

Inoculation:

- Spray the treated plants with the B. cinerea conidial suspension until runoff.
- Place the inoculated plants in a humid chamber (high relative humidity) at 20-25°C to promote infection.

Disease Assessment:

- After 4-7 days, assess the disease severity on the leaves, flowers, or fruits.
- Disease severity can be rated on a scale (e.g., 0-5, where 0 = no symptoms and 5 = severe necrosis).



Calculate the percent disease control for each treatment relative to the negative control.

Herbicidal Activity Screening against Echinochloa crusgalli (Barnyardgrass)

This protocol outlines a typical post-emergence herbicide screening assay.[11][12][13][14]

Materials:

- Echinochloa crus-galli seeds
- Pots with a suitable soil mix
- · Test compound
- Acetone or other suitable solvent
- Non-ionic surfactant
- Laboratory sprayer
- Controlled environment growth chamber

Procedure:

- Plant Growth:
 - Sow E. crus-galli seeds in pots and grow them in a controlled environment (e.g., 28/22°C day/night, 14-hour photoperiod).
 - Thin the seedlings to a uniform number per pot (e.g., 5 plants) after emergence.
- Herbicide Preparation:
 - Prepare a stock solution of the test compound in a suitable solvent.
 - Create a series of dilutions to achieve the desired application rates (e.g., in g a.i./ha).
 - Add a non-ionic surfactant to the spray solutions according to standard practice.



· Herbicide Application:

- Apply the herbicide treatments when the barnyardgrass is at the 2-3 leaf stage using a calibrated laboratory sprayer.
- Include an untreated control (solvent + surfactant) and a positive control (commercial herbicide).
- Efficacy Assessment:
 - Visually assess weed control at 7, 14, and 21 days after treatment using a 0-100% scale
 (0 = no effect, 100 = complete kill).
 - At 21 days after treatment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
 - Calculate the percent reduction in biomass compared to the untreated control.

Insecticidal Bioassay against Aphis craccivora (Cowpea Aphid)

This protocol describes a leaf-dip bioassay for determining the toxicity of an insecticide to aphids.[15][16][17][18][19]

Materials:

- A healthy culture of Aphis craccivora
- Host plant leaves (e.g., cowpea leaves)
- Test compound
- Distilled water
- Surfactant (e.g., Triton X-100)
- · Petri dishes



- Filter paper or agar
- Fine paintbrush

Procedure:

- Insect Rearing:
 - Maintain a culture of A. craccivora on untreated host plants in a controlled environment.
- Preparation of Test Solutions:
 - Prepare a stock solution of the test compound and make serial dilutions in distilled water containing a surfactant.
- Leaf Treatment:
 - Excise fresh, uniform host plant leaves.
 - Dip each leaf into a test solution for a set time (e.g., 10-30 seconds).
 - Allow the leaves to air dry.
- Bioassay Setup:
 - Place a treated leaf, abaxial side up, on a moist filter paper or a layer of agar in a petri dish.
 - Using a fine paintbrush, transfer a set number of adult apterous aphids (e.g., 20-30) onto each treated leaf.
 - Seal the petri dishes with ventilated lids.
- Mortality Assessment:
 - Incubate the petri dishes in a controlled environment.
 - Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded are considered dead.



 Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Conclusion

2-Hydroxy-6-methylpyridine is a valuable building block for the development of new agrochemicals. Its derivatives have shown promising activity as herbicides, insecticides, and fungicides, targeting key biological pathways in pests and weeds. The protocols and data presented here provide a foundation for researchers to further explore the potential of this chemical scaffold in creating next-generation crop protection solutions. Further research, including quantitative structure-activity relationship (QSAR) studies and field trials, will be crucial in optimizing the efficacy and safety of these novel compounds.

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